3-Iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a specialized organic compound that features an iodine atom and a carboxylic acid group attached to a cyclohexa-1,3,5-triene ring. The compound is isotopically labeled with carbon-13 at all six carbon positions, enhancing its utility in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. This isotopic labeling allows for detailed analysis of molecular structures and dynamics.
The molecular formula of this compound is , and it has a molecular weight of approximately 253.974 g/mol. The unique structure and properties of this compound make it valuable in both research and industrial applications.
These reactions highlight the compound's versatility and potential for further chemical modifications.
The synthesis of 3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves several key steps:
These steps collectively form the basis for synthesizing this complex compound.
3-Iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several applications:
Several compounds share structural similarities with 3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3-diene | C7H5I | Contains a diene system instead of a triene |
| Ethyl 3-Iodo(1,2,3,4,5,-13C6)cyclohexa-1-carboxylate | C9H9IO2 | An ester derivative that may exhibit different reactivity |
| Phenyl 4-Iodo(1H-pyrrole) | C9H8I | Incorporates a heterocyclic structure providing different biological activity |
The uniqueness of 3-iodo(1,2,3,4,5,-13C6)cyclohexa-1-carboxylic acid lies in its specific isotopic labeling and the presence of both an iodine atom and a carboxylic acid group on the cyclohexa ring. This combination enhances its utility in NMR studies and tracer applications compared to other similar compounds.